molecular formula C20H31BrO5 B14330751 2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid CAS No. 100345-09-3

2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid

Cat. No.: B14330751
CAS No.: 100345-09-3
M. Wt: 431.4 g/mol
InChI Key: JKACKTATDWHLPZ-UHFFFAOYSA-N
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Description

2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenoxy group, and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a phenol derivative, followed by etherification and subsequent acetic acid functionalization. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various ether or ester derivatives.

Scientific Research Applications

2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzoic acid
  • 2-Bromo-2-(4-methoxyphenyl)acetic acid
  • 2-(2-(2-(2-Bromo-4-(4-ethylbenzyl)phenoxy)ethoxy)ethoxy)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid stands out due to its unique combination of functional groups and structural complexity

Properties

CAS No.

100345-09-3

Molecular Formula

C20H31BrO5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-[2-[2-bromo-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H31BrO5/c1-4-5-6-9-20(2,3)16-7-8-18(17(21)14-16)26-13-12-24-10-11-25-15-19(22)23/h7-8,14H,4-6,9-13,15H2,1-3H3,(H,22,23)

InChI Key

JKACKTATDWHLPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCOCC(=O)O)Br

Origin of Product

United States

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